Comparative Lipophilicity: Impact of 5-Chloro Substitution on LogP Value
The presence of a chlorine atom at the 5-position significantly increases the lipophilicity of N-(5-Chloro-2-methoxyphenyl)acetamide compared to its non-chlorinated analog. This differentiation is critical for applications where compound partitioning is a key performance indicator [1]. Quantitative comparison shows the target compound has a higher LogP value, which influences membrane permeability and solubility profiles .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP: 2.38000 |
| Comparator Or Baseline | N-(2-methoxyphenyl)acetamide (CAS 93-26-5) |
| Quantified Difference | The target compound exhibits a LogP value that is 1.04 units higher than the comparator (LogP 1.34). |
| Conditions | Calculated value from chemical structure; source does not specify software/method [1]. |
Why This Matters
A higher LogP value directly impacts the compound's behavior in lipid bilayer permeation assays and solvent extraction procedures, making the 5-chloro analog more suitable for applications requiring enhanced lipophilic character.
- [1] Chem960. N-(5-chloro-2-methoxyphenyl)acetamide (7463-32-3) Physicochemical Properties. Retrieved from https://m.chem960.com/mip/7463-32-3/ View Source
